molecular formula C11H10N2O B13339731 5-(o-Tolyl)pyrazin-2(1H)-one CAS No. 1159818-46-8

5-(o-Tolyl)pyrazin-2(1H)-one

Cat. No.: B13339731
CAS No.: 1159818-46-8
M. Wt: 186.21 g/mol
InChI Key: GOYFMMYRKOXDSZ-UHFFFAOYSA-N
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Description

5-(o-Tolyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring substituted with an o-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Tolyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-toluidine with glyoxal in the presence of an acid catalyst to form the pyrazine ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(o-Tolyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce variously substituted pyrazine derivatives.

Scientific Research Applications

5-(o-Tolyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-(p-Tolyl)pyrazin-2(1H)-one
  • 5-(m-Tolyl)pyrazin-2(1H)-one
  • 5-Phenylpyrazin-2(1H)-one

Uniqueness

5-(o-Tolyl)pyrazin-2(1H)-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to different steric and electronic effects compared to para- or meta-substituted analogs, potentially resulting in distinct properties and applications.

Properties

CAS No.

1159818-46-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(2-methylphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14)

InChI Key

GOYFMMYRKOXDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CNC(=O)C=N2

Origin of Product

United States

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